Dbo-HF

Beschreibung

Dbo-HF (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems .

- Synthetic Accessibility: Rated 2.07, indicating a moderately complex synthesis pathway involving palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C .

Eigenschaften

IUPAC Name |

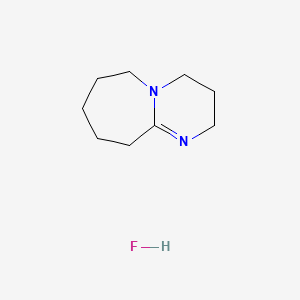

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.FH/c1-2-5-9-10-6-4-8-11(9)7-3-1;/h1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAPWMQJTDRZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NCCCN2CC1.F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Several synthetic protocols have been developed to construct Dbo-HF and its derivatives. Common methods include:

Cyclocondensation: This involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often using microwave irradiation to enhance reaction rates.

Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.

1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted to this compound derivatives.

Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the desired product.

Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient route to synthesize this compound derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable methods such as cyclocondensation and copper catalysis due to their high yields and relatively simple reaction conditions. Microwave-assisted synthesis is also gaining popularity in industrial settings for its efficiency and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Dbo-HF undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound typically yields amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted this compound compounds, which can be further utilized in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Dbo-HF has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: this compound derivatives are used in the study of biological pathways and mechanisms.

Industry: This compound is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Dbo-HF involves its interaction with specific molecular targets and pathways. For instance, as an antidepressant, it modulates neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. As an analgesic, it interacts with opioid receptors to alleviate pain. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dbo-HF belongs to the boronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) from the same chemical class :

Table 1: Structural and Functional Comparison

| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 219.26 g/mol | 253.26 g/mol |

| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.67 (estimated) |

| Solubility | 0.24 mg/mL | 0.31 mg/mL (estimated) | 0.18 mg/mL (estimated) |

| Synthetic Pathway | Pd-catalyzed coupling | Pd-mediated coupling | Ni-catalyzed halogenation |

| Bioavailability | 0.55 | 0.60 (estimated) | 0.48 (estimated) |

Key Findings:

This increases reactivity in cross-coupling reactions but reduces solubility . (6-Bromo-2,3-dichlorophenyl)boronic acid, with two chlorine atoms, shows higher Log Po/w (2.67) and lower solubility than this compound, highlighting the trade-off between lipophilicity and aqueous compatibility .

Synthetic Complexity:

- This compound’s synthesis requires precise palladium catalysis, whereas nickel-catalyzed routes for dichloro-substituted analogs may introduce impurities, affecting yield .

Biological Performance: this compound’s BBB permeability and lack of CYP inhibition distinguish it from analogs like (3-Bromo-5-chlorophenyl)boronic acid, which may exhibit higher metabolic clearance due to unoptimized substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.